molecular formula C7H9BrN2O B3197712 4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde CAS No. 1006484-46-3

4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B3197712
CAS No.: 1006484-46-3
M. Wt: 217.06 g/mol
InChI Key: VYVZPPMIIWNFEX-UHFFFAOYSA-N
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Description

“4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the empirical formula C6H9BrN2 . It is a pyrazole derivative, which is a class of compounds containing a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, pyrazole-3-carbaldehyde was converted to oxime with hydroxylamine.HCl in pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a 5-membered aromatic ring with two nitrogen atoms and three carbon atoms . The specific arrangement of these atoms in the molecule contributes to its unique chemical properties.


Chemical Reactions Analysis

Pyrazoles, including “this compound”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including reactions with titanium tetrachloride to afford binary adducts .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 189.05 and its solid form . It’s important to note that the properties of a compound can greatly influence its reactivity, stability, and uses.

Future Directions

The future directions for “4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde” could involve its use in the synthesis of more complex structures and bioactive chemicals . It may also find applications in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole and as a starting material in the synthesis of 1,4’-bipyrazoles .

Properties

IUPAC Name

4-bromo-1-propylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVZPPMIIWNFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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